G2A/GPR132 Agonist Potency: 3-Pyridylmethoxy Scaffold Delivers 9-Fold Higher Potency Than Endogenous Ligand and Marked Enantioselectivity
The derivative T-10418, which incorporates the (3-(pyridin-3-ylmethoxy)benzoyl) moiety derived from the 3-(phenoxymethyl)pyridine scaffold, exhibits an EC50 of 0.82 μM for human G2A activation, representing an approximately 9-fold potency improvement over the endogenous reference agonist ±9-HODE (EC50 = 7.5 μM) [1]. Furthermore, the (R)-enantiomer (T-10418, EC50 = 0.82 μM) is more than 30-fold more active than the (S)-distomer (EC50 = 31.1 μM), demonstrating pronounced stereochemical discrimination at the target [1]. The 3-pyridyl substitution pattern is critical for this activity; regioisomeric 2-pyridyl and 4-pyridyl analogs in the same series showed only weak potency or were inactive [1].
| Evidence Dimension | G2A receptor activation potency (EC50) in IP-One functional cell-based assay |
|---|---|
| Target Compound Data | T-10418 (3-pyridylmethoxy derivative): EC50 = 0.82 μM; (R)-enantiomer EC50 = 0.82 μM |
| Comparator Or Baseline | Endogenous ligand ±9-HODE: EC50 = 7.5 μM; (S)-distomer: EC50 = 31.1 μM; 2-pyridyl and 4-pyridyl analogs: inactive or weakly active |
| Quantified Difference | 9.1-fold more potent than 9-HODE; >37.9-fold more potent than (S)-distomer |
| Conditions | Functional cell-based IP-One accumulation assay in cells expressing human G2A; antagonist mode tested vs 12.5 μM 9-HODE |
Why This Matters
For procurement decisions in neurological or inflammatory disease research, the 3-substituted scaffold is essential for target engagement; substitution at the 2- or 4-position, or use of the incorrect enantiomer, results in substantial loss of potency.
- [1] Hernandez-Olmos V, Heering J, Marinescu B, et al. Development of a Potent and Selective G2A (GPR132) Agonist. J Med Chem. 2024;67(13):10567–10588. doi:10.1021/acs.jmedchem.3c02164. PMC11249017. View Source
